molecular formula C22H15N3O6 B6113639 5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B6113639
M. Wt: 417.4 g/mol
InChI Key: YVOWNKHYKPDEJW-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C22H15N3O6 and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is 417.09608521 g/mol and the complexity rating of the compound is 785. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties

The thiazole ring in AKOS000324566 has been investigated for its antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Research suggests that compounds containing thiazole moieties may exhibit antioxidant activity .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives have been explored for their analgesic and anti-inflammatory properties. These compounds may modulate pain perception and reduce inflammation. Investigating AKOS000324566 in this context could provide insights into its potential therapeutic applications .

Antimicrobial and Antifungal Activity

Thiazoles have demonstrated antimicrobial and antifungal effects. AKOS000324566 might exhibit similar properties, making it relevant for combating infections caused by bacteria and fungi. Further studies are needed to validate its efficacy .

Antiviral Potential

Given the global importance of antiviral agents, exploring AKOS000324566’s antiviral activity is worthwhile. Thiazole-based compounds have been investigated for their ability to inhibit viral replication. Investigating this compound’s effects against specific viruses could be valuable .

Neuroprotective Properties

Neuroprotective agents are essential for preventing or slowing down neurodegenerative diseases. Thiazoles, including AKOS000324566, may offer neuroprotection by various mechanisms. Understanding its impact on neuronal health could lead to therapeutic applications .

Antitumor and Cytotoxic Effects

Thiazole derivatives have shown promise as antitumor agents. Investigating AKOS000324566’s cytotoxicity against cancer cells and its potential to inhibit tumor growth could contribute to cancer research .

Other Applications

Beyond the mentioned fields, AKOS000324566’s thiazole scaffold may have additional applications. These could include drug design, chemical reaction acceleration, and the development of novel biocides and dyes .

properties

IUPAC Name

(5Z)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O6/c1-13-11-15(25(29)30)7-9-17(13)19-10-8-16(31-19)12-18-20(26)23-22(28)24(21(18)27)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,26,28)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOWNKHYKPDEJW-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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